![molecular formula C28H28N4O3S B11447346 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B11447346.png)
6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
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Overview
Description
6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a cyanobenzyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the thieno[3,2-d]pyrimidine core via an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Thieno[3,2-d]pyrimidines have shown promise as anticancer agents due to their ability to inhibit various kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways. In vitro studies have indicated that derivatives of thieno[3,2-d]pyrimidines can selectively inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition
Research has indicated that compounds similar to 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
- Case Study : A study demonstrated that certain derivatives exhibited significant inhibitory activity against AChE with IC50 values in the low micromolar range . This suggests potential for developing therapeutic agents for cognitive disorders.
Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their ability to disrupt microbial cell functions.
- Research Findings : Preliminary studies have shown that these compounds possess activity against various bacterial strains, indicating their potential use in treating infections .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase | 5.90 ± 0.07 | |
Anticancer Activity | EGFR/VEGFR | Varies | |
Antimicrobial Activity | Various Bacteria | Varies |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | Key Structural Features | Observed Activity |
---|---|---|
6-(1-(2-cyanobenzyl)... | Thieno[3,2-d]pyrimidine core | Anticancer |
N-(4-methylbenzyl)... | Aromatic substitution | Enhanced enzyme inhibition |
Mechanism of Action
The mechanism of action of 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Cyanobenzyl Derivatives: Compounds with the cyanobenzyl group attached to different core structures.
Hexanamide Derivatives: Compounds with the hexanamide chain attached to various core structures.
Uniqueness
6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H28N4O3S, with a molecular weight of approximately 492.6 g/mol. The structure features a thienopyrimidine core that is essential for its biological activity. The compound's unique arrangement of functional groups contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds with similar thienopyrimidine structures exhibit significant anticancer activities. For instance, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound may exhibit similar properties by modulating pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer metabolism and growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that play roles in disease progression. Preliminary studies suggest that it may act as an inhibitor of kinases or proteases involved in inflammatory responses or cancer cell survival mechanisms. This inhibition could lead to reduced tumor growth and metastasis .
The biological activity of this compound likely involves multiple mechanisms:
- Signal Transduction Modulation : By interacting with receptor tyrosine kinases or G-protein coupled receptors, the compound may alter downstream signaling cascades that are pivotal in cell survival and proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, potentially leading to cell death .
Case Studies and Research Findings
A series of studies have evaluated the compound's efficacy against various cancer cell lines. For example:
- Study on Breast Cancer Cells : In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM. The mechanism was attributed to cell cycle arrest and increased apoptosis markers .
- Study on Colorectal Cancer : Another study assessed its effects on HCT116 colorectal cancer cells, showing a dose-dependent decrease in cell proliferation and migration. This was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-[1-(3-chlorophenyl)carbamoyl]-N-(2-chlorophenyl)methylhexanamide | Contains a carbamoyl group | Potentially different biological activity due to structural variations |
N-(3-cyanobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide | Cyanobenzyl group | Different electronic properties affecting reactivity |
These comparisons highlight how variations in substituents can lead to differing biological activities and mechanisms.
Properties
Molecular Formula |
C28H28N4O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C28H28N4O3S/c1-20-10-12-21(13-11-20)18-30-25(33)9-3-2-6-15-31-27(34)26-24(14-16-36-26)32(28(31)35)19-23-8-5-4-7-22(23)17-29/h4-5,7-8,10-14,16H,2-3,6,9,15,18-19H2,1H3,(H,30,33) |
InChI Key |
ZEBFNSZSJJESPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
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